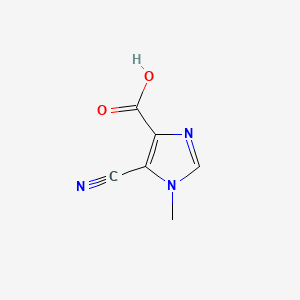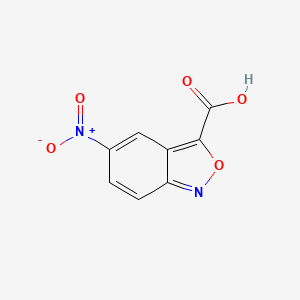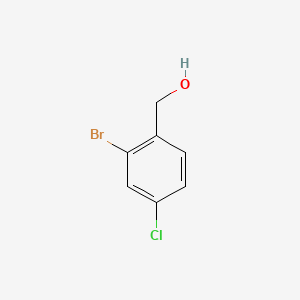
(2-Bromo-4-chlorophenyl)methanol
概述
描述
(2-Bromo-4-chlorophenyl)methanol is an organic compound with the molecular formula C7H6BrClO It is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions: (2-Bromo-4-chlorophenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (2-Bromo-4-chlorophenyl)formaldehyde using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. For instance, catalytic hydrogenation of (2-Bromo-4-chlorophenyl)formaldehyde using a palladium catalyst under controlled pressure and temperature conditions can be employed. This method offers higher yields and is more suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form (2-Bromo-4-chlorophenyl)formaldehyde or (2-Bromo-4-chlorophenyl)acetic acid, depending on the oxidizing agent used.
Reduction: The compound can be reduced to (2-Bromo-4-chlorophenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to halides.
Major Products:
- Oxidation can yield (2-Bromo-4-chlorophenyl)formaldehyde or (2-Bromo-4-chlorophenyl)acetic acid.
- Reduction produces (2-Bromo-4-chlorophenyl)methane.
- Substitution reactions can lead to various derivatives depending on the substituent introduced.
科学研究应用
(2-Bromo-4-chlorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various industrial products.
作用机制
The mechanism of action of (2-Bromo-4-chlorophenyl)methanol depends on its specific application. In biological systems, it may interact with cellular components through its functional groups, leading to various biochemical effects. For instance, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The bromine and chlorine atoms can also participate in halogen bonding, affecting molecular interactions.
相似化合物的比较
(2-Bromo-4-chlorophenyl)methanol can be compared with other similar compounds such as:
(2-Bromo-4-chlorophenyl)formaldehyde: This compound is a precursor in the synthesis of this compound and shares similar structural features.
(2-Bromo-4-chlorophenyl)acetic acid: An oxidation product of this compound, it has different chemical properties and applications.
(2-Bromo-4-chlorophenyl)methane: A reduction product, it lacks the hydroxyl group and has different reactivity.
属性
IUPAC Name |
(2-bromo-4-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBLTOOILFNPNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143888-84-0 | |
| Record name | (2-bromo-4-chlorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

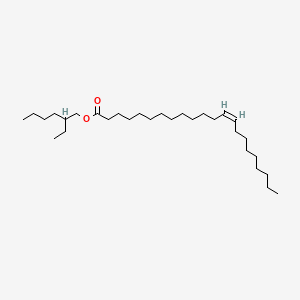
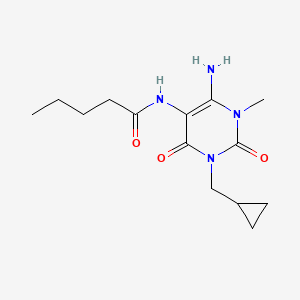
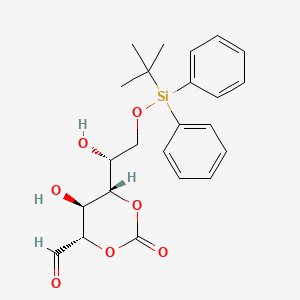
![[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol](/img/structure/B582981.png)
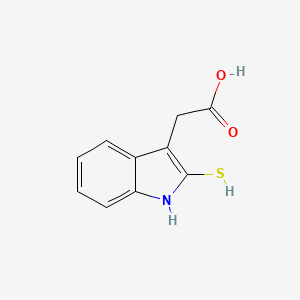
![Ethyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-YL]acetate](/img/structure/B582983.png)
